N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H15F3N4O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H15F3N4O2S/c1-2-12-21-22-15(26-12)20-14(25)9-6-13(24)23(8-9)11-5-3-4-10(7-11)16(17,18)19/h3-5,7,9H,2,6,8H2,1H3,(H,20,22,25) |
InChI Key |
FYIPTTSFSWGLRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis
Patent PL367275A1 discloses resin-bound synthesis of pyrrolidine-thiadiazole hybrids, though yields for the target compound remain unreported.
Optimization Challenges
-
Electron-Withdrawing Groups : Methyl carbamate enhances cyclization but requires deprotection with silica gel in methanol.
-
Byproduct Formation : N-Benzyl derivatives produce tar-like byproducts during thionyl chloride cyclization, necessitating chromatography.
-
Solvent Effects : Anhydrous conditions are critical; trace water reduces yields by 20–30%.
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Hurd-Mori + EDC | 3 | 58% | High thiadiazole purity | Multi-step purification |
| Organocatalytic | 1 | 35% | Stereocontrol | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiadiazole and pyrrolidine moieties exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant growth inhibition. For instance:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT116 | 67.55 |
| MDA-MB-231 | 56.53 |
These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against various bacterial strains. The presence of the thiadiazole ring enhances its lipophilicity, facilitating membrane penetration and thereby increasing its efficacy against pathogens.
| Microbial Strain | Activity |
|---|---|
| Bacillus cereus | Effective |
| Bacillus thuringiensis | Effective |
| Escherichia coli | Moderate |
Studies have shown that modifications to the thiadiazole structure can significantly impact antimicrobial potency .
Anti-inflammatory Potential
In silico studies have suggested that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable interactions with the enzyme's active site, suggesting potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the compound's anticancer properties involved testing against multiple cancer cell lines using the MTT assay. The results demonstrated that compounds structurally similar to N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives of thiadiazole were tested against gram-positive and gram-negative bacteria using disc diffusion methods. The findings indicated that compounds containing the thiadiazole moiety displayed enhanced activity against gram-positive bacteria compared to their gram-negative counterparts .
Mechanism of Action
The mechanism by which N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- **this compound
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to significant therapeutic applications.
Structural Characteristics
The compound can be broken down into its core structural components:
- Thiadiazole Ring : A five-membered heterocyclic ring that imparts various biological properties.
- Pyrrolidine Backbone : Contributes to the overall stability and bioactivity of the molecule.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi; potential use in treating infections. |
| Anticancer | Inhibits growth in cancer cell lines; mechanism under investigation. |
| Anti-inflammatory | Modulates inflammatory responses; potential applications in chronic diseases. |
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with disease states.
- Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
- Oxidative Stress Reduction : Potential antioxidant properties may contribute to its anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, and how can purity be ensured?
- Answer : The synthesis involves multi-step organic reactions, including condensation of thiadiazole intermediates with pyrrolidine derivatives. Critical steps include controlling temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to optimize yields. Purification typically employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Purity is validated via HPLC (>98%) and thin-layer chromatography (TLC) .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Answer :
- NMR : H and C NMR identify protons and carbons in the thiadiazole, pyrrolidine, and trifluoromethylphenyl groups. For example, the thiadiazole C=N resonance appears at ~160–165 ppm in C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1680–1720 cm) and C=N vibrations (~1550–1600 cm) .
Q. How does the trifluoromethylphenyl substituent influence the compound's physicochemical properties?
- Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. LogP calculations (e.g., using ChemDraw) and experimental solubility studies in DMSO or aqueous buffers (pH 7.4) can quantify these effects .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields or impurities?
- Answer :
- Variables : Test temperature, solvent polarity, and catalyst loading (e.g., 4-dimethylaminopyridine for amide bond formation).
- Statistical Models : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) may reveal that yields peak at 70°C with 10 mol% catalyst.
- Validation : Confirm reproducibility across three independent batches and characterize impurities via LC-MS .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Answer :
- Cross-Validation : Compare H NMR data with computational predictions (e.g., density functional theory (DFT) simulations).
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For instance, HMBC correlations can confirm connectivity between the thiadiazole and pyrrolidine moieties.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using slow evaporation in acetonitrile) .
Q. What biochemical assays are suitable for studying this compound's interaction with enzyme targets?
- Answer :
- Kinetic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () to enzymes like kinases or proteases.
- Enzyme Inhibition : Monitor IC values via colorimetric assays (e.g., ADP-Glo™ for kinases).
- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by the compound’s electron-deficient thiadiazole core .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
